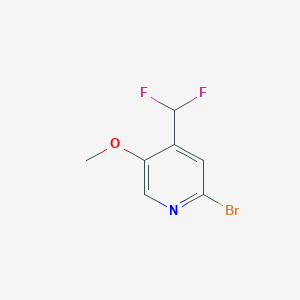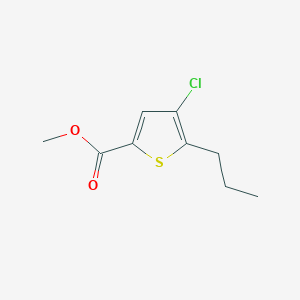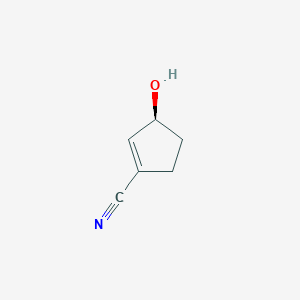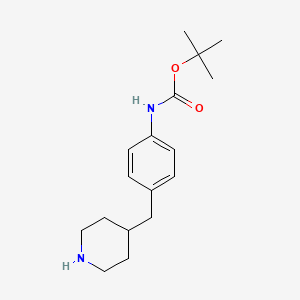
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with a sec-butylamino group and a sulfone group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with sec-butylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce bulk quantities of the compound, ensuring consistency and quality. The use of advanced equipment and automation helps in achieving efficient production .
化学反応の分析
Types of Reactions
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学的研究の応用
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(sec-Butylamino)tetrahydrothiophene: Lacks the sulfone group.
Tetrahydrothiophene 1,1-dioxide: Lacks the sec-butylamino group.
3-(Butylamino)tetrahydrothiophene 1,1-dioxide: Has a butylamino group instead of a sec-butylamino group.
Uniqueness
3-(sec-Butylamino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the sec-butylamino group and the sulfone group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
N-butan-2-yl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-3-7(2)9-8-4-5-12(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
IYMHRCANDIVXEC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)

![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)

![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)


![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
